molecular formula C10H20N2O4S B8238012 tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate

tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate

Cat. No. B8238012
M. Wt: 264.34 g/mol
InChI Key: AOJIHZFQLJWLHX-UHFFFAOYSA-N
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Patent
US08450315B2

Procedure details

To a solution of (+/−)-3-amino-1N-BOC-pyrrolidine (0.5 g) in MeCN (10 mL) was added triethylamine (0.41 mL) then methanesulfonyl chloride (0.22 mL). The mixture was stirred for 2.5 h. An aqueous work-up followed by purification on silica gave 3-methanesulfonylamino-pyrrolidine-1-carboxylic acid tert-butyl ester (0.49 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:6][CH2:5][N:4]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:3]1.C(N(CC)CC)C.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>CC#N>[C:10]([O:9][C:7]([N:4]1[CH2:5][CH2:6][CH:2]([NH:1][S:22]([CH3:21])(=[O:24])=[O:23])[CH2:3]1)=[O:8])([CH3:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1CN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.41 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An aqueous work-up followed by purification on silica

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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